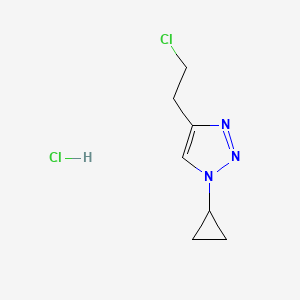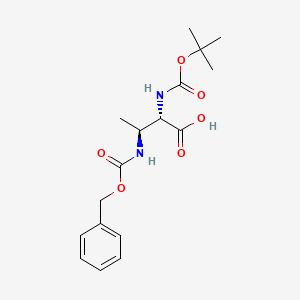
(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a complex organic compound featuring both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and peptide synthesis, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. This is achieved by reacting the amine with benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Formation of the Butanoic Acid Backbone: The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors to ensure efficiency and consistency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protecting groups.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Free amino acids.
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions to occur without interference from the amino functionalities.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. The protecting groups can be selectively removed to study the effects of specific amino acid residues on protein structure and function.
Medicine
In medicinal chemistry, (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used in the development of peptide-based drugs. Its protecting groups help in the synthesis of peptides that can be used as therapeutic agents for various diseases.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides and proteins for pharmaceutical applications. Its stability and ease of deprotection make it a valuable intermediate in the production of biologically active compounds.
Mechanism of Action
The mechanism of action of (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves the selective protection and deprotection of amino groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Uniqueness
(2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its specific stereochemistry and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This combination allows for selective protection and deprotection of amino functionalities, making it a valuable intermediate in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C17H24N2O6 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-11(13(14(20)21)19-16(23)25-17(2,3)4)18-15(22)24-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/t11-,13-/m0/s1 |
InChI Key |
DDDJYCKZDYHVPR-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)
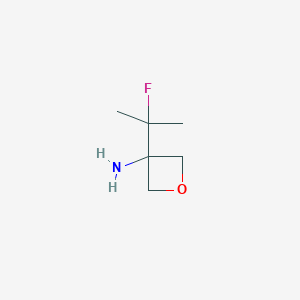
![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)
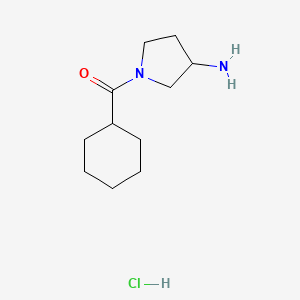
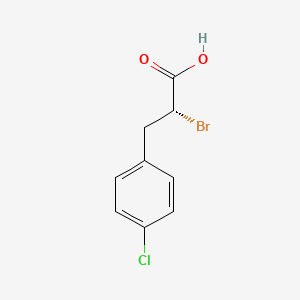
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)

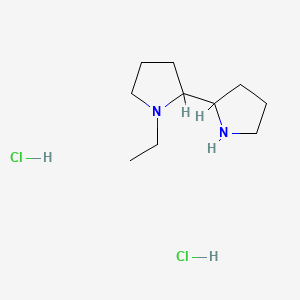
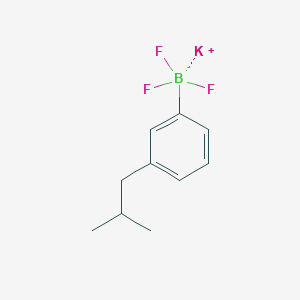
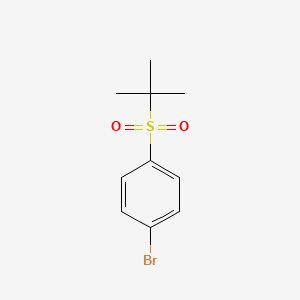
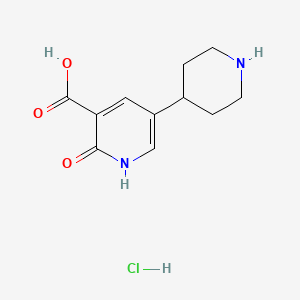
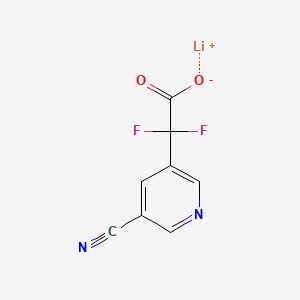
![1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride](/img/structure/B13459464.png)
